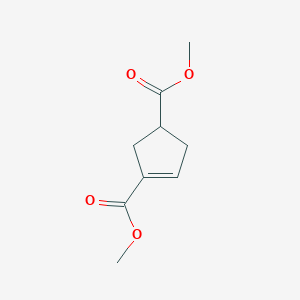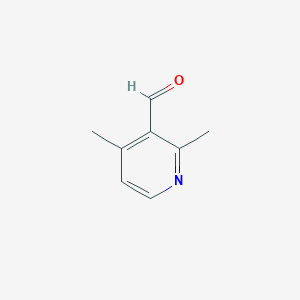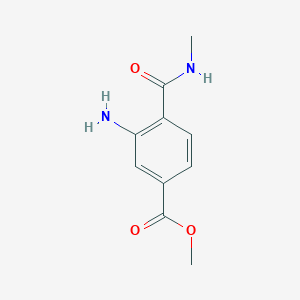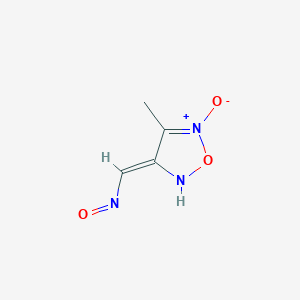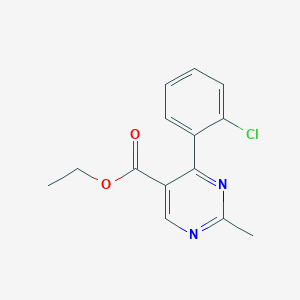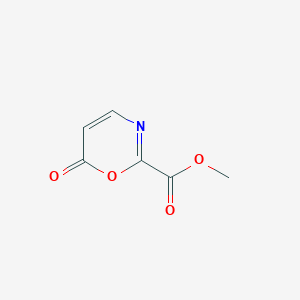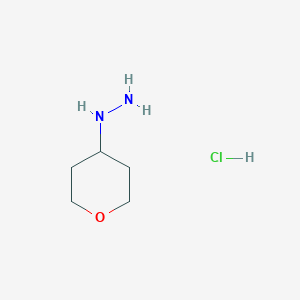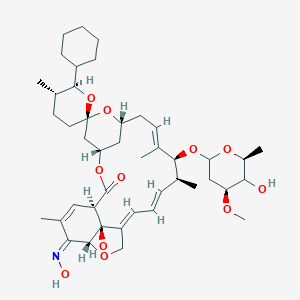![molecular formula C10H11N3O B066313 [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol CAS No. 160388-56-7](/img/structure/B66313.png)
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol often involves the use of 1H-1,2,4-triazole as a precursor. For instance, the treatment of 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide has been used to synthesize compounds with similar structural motifs (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure of compounds containing the 1H-1,2,4-triazole moiety can be characterized by X-ray crystallography, revealing details about their crystal packing and intermolecular interactions. For example, various crystal structures have been reported, showcasing different dihedral angles between the triazolyl ring and attached aryl rings, as well as specific intermolecular hydrogen bonding patterns (Daniel Gonzaga et al., 2016).
Chemical Reactions and Properties
[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol and its derivatives can participate in various chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is facilitated by the presence of triazole rings. These reactions are essential for creating complex molecules with potential biological activities (Salih Ozcubukcu et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
- The synthesis of compounds containing 1H-1,2,4-triazol-1-ylmethyl structures involves complex chemical processes such as treatment with sodium methoxide, highlighting their intricate molecular arrangements and the importance of precise synthesis methods for accurate structural determination (Xu Liang, 2009).
- Crystal structures of triazole derivatives, including those similar to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, reveal significant insights into their molecular configurations and the interactions that stabilize their structures, providing a foundation for understanding their chemical behavior and potential applications (Daniel Gonzaga et al., 2016).
Corrosion Inhibition
- Triazole derivatives exhibit properties beneficial for corrosion inhibition, offering potential applications in protecting metals in corrosive environments. Their effectiveness is attributed to their ability to adsorb on metal surfaces, forming protective layers and preventing corrosion (Qisheng Ma et al., 2017).
Catalysis
- Compounds with triazolylmethanol structures can function as catalysts in chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition. Their ability to form stable complexes and catalyze reactions efficiently under various conditions highlights their potential as versatile catalysts in organic synthesis (Salih Ozcubukcu et al., 2009).
Antimicrobial Activity
- Novel benzofuran-based 1,2,3-triazoles, structurally related to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, have demonstrated high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat various pathogens (V. Sunitha et al., 2017).
Safety And Hazards
“[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” is harmful in contact with skin, if inhaled, and if swallowed. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Eigenschaften
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-3-1-9(2-4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOWXPICRQBFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428133 |
Source


|
| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol | |
CAS RN |
160388-56-7 |
Source


|
| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

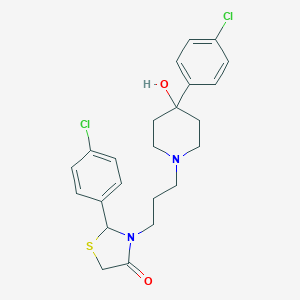
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
